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Compound of Interest

Compound Name: 2-Nitrobenzoic acid

Cat. No.: B147310

This guide provides a comprehensive overview of the spectroscopic data for 2-Nitrobenzoic
acid, a key intermediate in the synthesis of various pharmaceuticals and dyes. The following
sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible
(UV-Vis) spectroscopic characteristics of this compound, intended for researchers, scientists,
and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. For 2-Nitrobenzoic acid, both 'H and 3C NMR provide characteristic signals
corresponding to the protons and carbon atoms in its structure.

'H NMR Data

The *H NMR spectrum of 2-Nitrobenzoic acid in DMSO-d6 exhibits distinct signals for the
aromatic protons. The chemical shifts (d) are reported in parts per million (ppm) relative to a
standard reference.
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Proton Assignment Chemical Shift (d) in ppm
H-6 8.00 - 8.03

H-4 7.88 - 7.90

H-5 7.81-7.82

H-3 7.79

Table 1: *H NMR Spectroscopic Data for 2-Nitrobenzoic acid in DMSO-d6.[1]

13C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
chemical shifts for 2-Nitrobenzoic acid are presented below.

Carbon Assignment Chemical Shift (d) in ppm
C=0 165.7
C-2 147.9
C-4 133.5
C-6 131.8
C-1 130.3
C-5 129.1
C-3 124.2

Table 2: 13C NMR Spectroscopic Data for 2-Nitrobenzoic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.[2] The IR spectrum of 2-Nitrobenzoic acid
shows characteristic absorption bands for the carboxylic acid and nitro functional groups.
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Functional Group Vibrational Mode Absorption Range (cm~1)
Carboxylic Acid O-H stretch ~3300-2500

Carboxylic Acid C=0 stretch ~1700

Nitro Group N-O asymmetric stretch ~1530

Nitro Group N-O symmetric stretch ~1350

Table 3: Key IR Absorption Bands for 2-Nitrobenzoic acid.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly in conjugated systems.[2] For 2-Nitrobenzoic acid, the presence of the benzene
ring and the nitro group results in characteristic absorptions in the UV region. The expected
absorption maxima (Amax) are typically in the range of 250-350 nm.[2]

Solvent Amax (nm)

Ethanol ~265

Table 4: UV-Vis Absorption Data for 2-Nitrobenzoic acid.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented in this
guide.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and *3C NMR spectra of 2-Nitrobenzoic acid.
Methodology:

o Sample Preparation: A sample of 2-Nitrobenzoic acid (approximately 5-10 mg) is dissolved
in a deuterated solvent, such as DMSO-d6 (approximately 0.5-0.7 mL), in a standard 5 mm
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NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical
shift referencing.

 Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer, operating at a
frequency of 400 MHz or higher for protons, is used.

o Data Acquisition:

o The spectrometer is tuned and the magnetic field is shimmed to achieve optimal
homogeneity.

o For 'H NMR, a standard single-pulse experiment is performed. Key parameters include a
30-45° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of
scans to achieve a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to
single lines for each carbon. A wider spectral width (around 220 ppm) is necessary.

o Data Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to produce
the NMR spectrum. The spectra are then phase-corrected and baseline-corrected. Chemical
shifts are referenced to the TMS signal at O ppm.

IR Spectroscopy Protocol

Objective: To identify the functional groups in 2-Nitrobenzoic acid using Attenuated Total
Reflectance (ATR) FT-IR spectroscopy.[3]

Methodology:

o Sample Preparation: A small amount of solid 2-Nitrobenzoic acid is placed directly onto the
ATR crystal.[4] No further sample preparation is required for this technique.[3][4]

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.[2] The ATR crystal can be made of materials like diamond or zinc
selenide.[4]

o Data Acquisition:
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o A background spectrum of the clean, empty ATR crystal is recorded.[2] This will be
subtracted from the sample spectrum.

o The solid sample is placed on the crystal, and pressure is applied to ensure good contact.

o The sample spectrum is then recorded over a typical range of 4000-400 cm~21.[2]

» Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands
corresponding to the various functional groups present in the molecule.

UV-Vis Spectroscopy Protocol

Objective: To determine the electronic absorption spectrum of 2-Nitrobenzoic acid.
Methodology:

o Sample Preparation: A dilute solution of 2-Nitrobenzoic acid is prepared using a UV-
transparent solvent, such as ethanol.[2] The concentration is typically in the range of 10~4 to
10-% M to ensure the absorbance falls within the linear range of the instrument.[2]

e Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used for these
measurements.[2]

o Data Acquisition:

o A cuvette containing the pure solvent (the blank) is placed in the reference beam path of
the spectrophotometer, and the instrument is zeroed.[2]

o The cuvette is then filled with the sample solution and placed in the sample beam path.
o The absorbance is measured over a wavelength range, typically from 200 to 400 nm.[2]

o Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The
wavelength of maximum absorbance (Amax) is identified from the plot.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Nitrobenzoic acid.
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Caption: General workflow for spectroscopic analysis of 2-Nitrobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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